Probenazole
Overview
Description
Probenazole is a member of the class of 1,2-benzothiazoles that is 1,2-benzothiazole 1,1-dioxide substituted at position 3 by an allyloxy group. It is a fungicide used to control rice blast. It has a role as a plant activator and an antifungal agrochemical .
Synthesis Analysis
Probenazole synthesis involves the removal of potassium chloride by filtration, and then controlling the temperature not to exceed 100 degrees. The excess allyl alcohol is distilled off. The residue is cooled to 0 degrees to obtain probenazole . In addition, probenazole has been found to induce systemic-acquired resistance (SAR) in plants through enhanced accumulation of salicylic acid (SA). Plants synthesize SA by either a pathway that uses phenylalanine as substrate or another that involves isochorismate .
Molecular Structure Analysis
The molecular formula of Probenazole is C10H9NO3S. Its molecular weight is 223.25. The percent composition is C 53.80%, H 4.06%, N 6.27%, O 21.50%, S 14.37% .
Chemical Reactions Analysis
Probenazole application significantly affects the metabolic profile of rice seedlings, and the effect is proportionally leveraged with the increase of probenazole concentration. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated and some metabolites such as phenylalanine, valine and proline were down-regulated in probenazole-treated seedlings .
Physical And Chemical Properties Analysis
Probenazole appears as a solid in its physical state. It is a crystalline solid .
Scientific Research Applications
Induction of Disease Resistance in Rice
Probenazole is primarily used to prevent rice blast disease by inducing or bolstering endogenous plant defenses. This effect was linked to the expression of the RPR1 gene in rice, which has structural similarity with known disease resistance genes and is upregulated by probenazole treatment (Sakamoto et al., 1999).
Enhancement of Salicylic Acid Accumulation
Probenazole treatment in adult rice plants leads to increased accumulation of salicylic acid, which in turn confers resistance to Magnaporthe grisea, the blast fungus. This process is age-dependent, being more effective in adult plants (Iwai et al., 2007).
Gene Expression Modification
Probenazole treatment in rice plants causes significant changes in gene expression. Research using cDNA microarray analysis revealed that several genes, including those related to disease resistance and pathogenesis, were overexpressed in probenazole-treated plants compared to untreated controls (Shimono et al., 2003).
Probenazole-Inducible Genes in Rice
A probenazole-inducible gene in rice, PBZ1, was identified and characterized. It was found to be significantly homologous with intracellular pathogenesis-related (IPR) proteins. PBZ1's mRNA accumulation was notably induced by inoculation with rice blast fungus, though not by wounding (Midoh & Iwata, 1996).
Metabolic Mechanism of Plant Defense
Probenazole triggers a significant change in the metabolic profile of rice seedlings. It up-regulates several primary metabolites related to plant resistance, such as salicylic acid and γ-aminobutyrate, elucidating a metabolic pathway induced by probenazole for resistance against M. grisea infection (Wu et al., 2021).
Broad Spectrum Disease Resistance
Probenazole and its metabolite saccharin have been shown to induce broad-spectrum disease resistance in plants. For instance, they promote the appearance of local lesions by tobacco mosaic virus and reduce lesion size in tobacco (Koganezawa et al., 1998).
Synthesis of Salicylic Acid in Arabidopsis
In Arabidopsis, probenazole enhances the accumulation of salicylic acid predominantly through the isochorismate-mediated pathway. This suggests a novel mode of action for probenazole in plant defense activation (Yu et al., 2010).
Novel Action in Systemic Acquired Resistance
Probenazole induces systemic acquired resistance (SAR) in Arabidopsis, showing a novel type of action. It activates defense responses via the salicylic acid/NPR1-mediated signaling pathway (Yoshioka et al., 2001).
Safety And Hazards
When handling Probenazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Probenazole has been widely used for controlling rice blast primarily by inducing disease resistance of the plant. Future research could focus on investigating the mechanism of induced plant defense and the metabolic pathway of rice seedlings induced by probenazole treatment regarding the resistance to M. grisea infection .
properties
IUPAC Name |
3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIPMZEDGBUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058048 | |
Record name | Probenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Probenazole | |
CAS RN |
27605-76-1 | |
Record name | Probenazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27605-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Probenazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Probenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROBENAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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